1-Bromo-4-(1,1-diethoxyethyl)benzene
Overview
Description
1-Bromo-4-(1,1-diethoxyethyl)benzene, also known by its CAS number 61390-40-7, is an organic compound with the molecular formula C12H17BrO2 It is a brominated derivative of benzene, featuring a 1,1-diethoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1-diethoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Products: New aromatic compounds with various functional groups.
Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.
Scientific Research Applications
1-Bromo-4-(1,1-diethoxyethyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Drug Development: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,1-diethoxyethyl)benzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom is replaced by other nucleophiles, facilitated by catalysts and specific reaction conditions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-4-ethylbenzene: Similar in structure but lacks the 1,1-diethoxyethyl group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Contains a difluoroethyl group instead of the diethoxyethyl group.
Uniqueness: 1-Bromo-4-(1,1-diethoxyethyl)benzene is unique due to the presence of the 1,1-diethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1-bromo-4-(1,1-diethoxyethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGZPBKZYURLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571462 | |
Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61390-40-7 | |
Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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